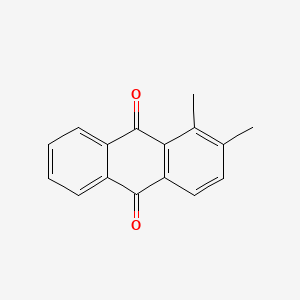

1,2-Dimethylanthraquinone

Description

Contextualization within the Anthraquinone (B42736) Class

1,2-Dimethylanthraquinone belongs to the extensive family of anthraquinones, which are organic compounds based on the 9,10-anthraquinone skeleton. wikipedia.org Anthraquinones are a significant class of naturally occurring phenolic compounds and are also synthesized for various industrial applications. wikipedia.orgcolab.ws The parent compound, anthraquinone, consists of a tricyclic aromatic ring system. ontosight.ai The defining characteristic of this compound is the presence of two methyl groups attached to the anthraquinone core at the 1 and 2 positions. smolecule.com This specific substitution pattern influences its chemical and physical properties, distinguishing it from other anthraquinone derivatives. smolecule.com

Anthraquinones, in general, are known for their wide range of applications, including as precursors for dyes and pigments, in the production of hydrogen peroxide, and in medicine. wikipedia.orgsmolecule.com The addition of functional groups, such as the methyl groups in this compound, can significantly alter the compound's reactivity, solubility, and biological activity. colab.wsontosight.ai For instance, the presence and position of substituents on the anthraquinone core are closely related to the antibacterial activities of these compounds. rsc.org

Historical Perspective of Research on Dimethylated Anthraquinones

The study of anthraquinones dates back to 1868, when German chemists Carl Graebe and Carl Theodore Liebermann first used the term in a publication detailing the synthesis of the red dye alizarin (B75676) from anthracene (B1667546). wikipedia.org This discovery spurred further investigation into anthraquinone chemistry. wikipedia.org Research into dimethylated anthraquinones, including the 1,2-isomer, is a more specific subset of this broader field.

Historically, much of the research on anthraquinone derivatives has been driven by their use as colorants. colab.wsresearchgate.net The analysis of dyes in historical textiles has been a key area of study, helping to understand historical trade and technological advancements. researchgate.net While specific historical milestones for this compound are not extensively documented in general reviews, the synthesis of various dimethylanthraquinone isomers has been a subject of organic chemistry research for many years. For example, methods for preparing 1,4-dimethylanthraquinone (B74847) have been established. oup.com

The synthesis of hydroxylated 1,2-dimethylanthraquinones, such as 3,6,8-trihydroxy-1,2-dimethylanthraquinone and 3,6,7,8-tetrahydroxy-1,2-dimethylanthraquinone, has been reported in the context of research on natural pigments from insects. publish.csiro.au This indicates a long-standing interest in the synthesis and characterization of various substituted dimethylanthraquinones for both synthetic and natural product chemistry studies.

Significance of this compound in Contemporary Chemical Research

In modern chemical research, this compound and its derivatives are investigated for a variety of potential applications, moving beyond their historical use as dye precursors. The compound serves as an intermediate in the synthesis of more complex molecules. smolecule.com For instance, 2,3-dimethylanthraquinone (B181617), a closely related isomer, is used as a starting material for the regioselective synthesis of other compounds. lookchem.comsigmaaldrich.com

One area of contemporary interest is the potential biological activity of dimethylated anthraquinones. Research has explored the antibacterial and anticancer properties of this compound. smolecule.com Its ability to interact with DNA and generate reactive oxygen species is a subject of study in medicinal chemistry and pharmacology. smolecule.com The photoreactivity of 2,3-dimethylanthraquinone has also been evaluated for its potential use in analytical methods. sigmaaldrich.com

Furthermore, the development of efficient synthetic methods for anthraquinone derivatives remains an active area of research. colab.wsresearchgate.net The Friedel-Crafts acylation is a common method for synthesizing this compound, typically involving the reaction of a dimethylbenzene derivative with phthalic anhydride (B1165640). smolecule.com Researchers continue to explore new catalytic systems and reaction conditions to improve the efficiency and regioselectivity of these syntheses. researchgate.netresearchgate.net The unique substitution pattern of this compound provides a specific platform for studying chemical reactivity and developing novel compounds with tailored properties. smolecule.com

Below is an interactive data table summarizing some of the key properties and identifiers for this compound.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₂O₂ | smolecule.comsigmaaldrich.com |

| Molecular Weight | 236.27 g/mol | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 3285-98-1 | sigmaaldrich.comchemsrc.com |

| Appearance | Yellow solid | smolecule.com |

| Melting Point | 210-212 °C | sigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

3285-98-1 |

|---|---|

Molecular Formula |

C16H12O2 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

1,2-dimethylanthracene-9,10-dione |

InChI |

InChI=1S/C16H12O2/c1-9-7-8-13-14(10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-8H,1-2H3 |

InChI Key |

GNRPVZNNVOGXHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 1,2 Dimethylanthraquinone

Regiospecific Synthesis of 1,2-Dimethylanthraquinone and its Precursors

The controlled placement of methyl groups on the anthraquinone (B42736) core is crucial for tailoring its properties. Several synthetic strategies have been developed to achieve regiospecificity.

A common and effective method for synthesizing substituted anthraquinones involves the Friedel-Crafts reaction between phthalic anhydride (B1165640) and a corresponding hydroquinone (B1673460) derivative. mdpi.comgoogle.comgoogle.com For the synthesis of a precursor to this compound, phthalic anhydride is condensed with 2,3-dimethyl-1,4-hydroquinone in the presence of a Lewis acid, such as aluminum chloride, to yield 1,4-dihydroxy-2,3-dimethylanthraquinone. mdpi.com This reaction proceeds with a high yield of 80%. mdpi.com The resulting dihydroxyanthraquinone can then be further modified.

This approach is advantageous due to the commercial availability of phthalic anhydride and the ability to control the substitution pattern on the resulting anthraquinone by choosing the appropriate substituted hydroquinone. The reaction conditions, such as temperature and the choice of Lewis acid, can be optimized to maximize the yield and minimize the formation of byproducts. google.comgoogle.com

The Diels-Alder reaction provides a powerful tool for the construction of the central ring of the anthraquinone skeleton. sciencemadness.orggoogle.com This [4+2] cycloaddition reaction typically involves a diene and a dienophile. In the context of synthesizing substituted anthraquinones, 1,4-naphthoquinone (B94277) can act as a dienophile, reacting with a substituted 1,3-butadiene. google.comorgsyn.org

For the synthesis of 2,3-dimethylanthraquinone (B181617), 1,4-naphthoquinone is reacted with 2,3-dimethyl-1,3-butadiene. orgsyn.org This is followed by a dehydrogenation step to form the aromatic anthraquinone ring system. google.comorgsyn.org This method offers a high degree of control over the placement of substituents on what will become the A-ring of the anthraquinone. The reaction can be carried out thermally, often by refluxing the reactants in a suitable solvent like ethanol. orgsyn.org The subsequent dehydrogenation can be achieved by bubbling air through an ethanolic potassium hydroxide (B78521) solution of the Diels-Alder adduct. orgsyn.org

A notable advantage of the Diels-Alder approach is its high selectivity, which often leads to the formation of a single major product, minimizing the need for extensive purification. google.com The reaction conditions are generally mild, and the starting materials are often readily accessible.

| Diene | Dienophile | Product | Reference |

| 2,3-dimethyl-1,3-butadiene | 1,4-naphthoquinone | 2,3-Dimethyl-1,4,4a,9a-tetrahydroanthraquinone | orgsyn.org |

| 1,3-pentadiene | p-benzoquinone | 1,5-Dimethyloctahydroanthraquinone | lookchem.com |

| 1,3-butadiene | 1,4-naphthoquinone | 1,4,4a,9a-tetrahydroanthraquinone | google.com |

| 2,3-dibromo-o-quinodimethane | norbornadiene | bis-Diels-Alder adduct | osti.gov |

Transition metal catalysis, particularly with ruthenium, has emerged as a valuable method for the synthesis and functionalization of anthraquinones. Ruthenium catalysts can facilitate the C-H activation and subsequent alkylation of anthraquinone derivatives. acs.org For instance, dimethylanthraquinones can undergo a ruthenium-catalyzed reaction with vinylpentamethyldisiloxane (B72515). acs.org This reaction leads to the formation of bis(2'-trimethylsiloxydimethylsiloxy)ethyldimethylanthraquinones, which can then be polymerized. acs.org

While direct ruthenium-catalyzed synthesis of this compound is not extensively documented, the use of ruthenium catalysts in the modification of related compounds highlights the potential of this approach for creating complex anthraquinone structures. acs.orggoogle.com These methods offer alternative pathways that may provide access to derivatives that are difficult to obtain through traditional methods.

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, it can be further modified to introduce various functional groups, which can fine-tune its electronic and physical properties.

The methyl groups of alkylated anthraquinones are susceptible to radical halogenation. For instance, the methyl groups on a 1,4-dimethoxy-2,3-dimethylanthraquinone derivative can be brominated using N-bromosuccinimide (NBS) under radical conditions. mdpi.com This reaction selectively introduces bromine atoms onto the methyl groups, forming bis(bromomethyl)anthraquinone derivatives.

Following bromination, a halogen exchange reaction can be performed to replace the bromine atoms with other halogens. For example, treatment with lithium chloride can furnish the corresponding bis(chloromethyl) derivative. mdpi.com This two-step process of radical bromination followed by halogen exchange provides a versatile route to various dihalomethyl-substituted anthraquinones, which are valuable intermediates for further functionalization. mdpi.comresearchgate.netrsc.org

| Starting Material | Reagent(s) | Product | Reference |

| 1,4-dimethoxy-2,3-dimethylanthraquinone | N-bromosuccinimide (NBS) | 2,3-bis(bromomethyl)-1,4-dimethoxyanthraquinone | mdpi.com |

| 2,3-bis(bromomethyl)-1,4-dimethoxyanthraquinone | Lithium chloride (LiCl) | 2,3-bis(chloromethyl)-1,4-dimethoxyanthraquinone | mdpi.com |

| 1:5-dihydroxy-4:8-diamino-3:7-dimethylanthraquinone | Bromine | Brominated 1:5-dihydroxy-4:8-diamino-3:7-dimethylanthraquinone | google.com |

Electron transfer reactions provide a powerful method for the synthesis of highly functionalized anthraquinone derivatives. mdpi.comnih.gov The bis(chloromethyl)anthraquinone derivatives, prepared via radical bromination and halogen exchange, can serve as substrates for radical nucleophilic substitution (SRN1) reactions. mdpi.comnih.gov

In this methodology, the bis(chloromethyl) derivative reacts with various nitronate anions under electron transfer conditions, which can be initiated by light. mdpi.comnih.gov This leads to the formation of new carbon-carbon bonds, resulting in bis-C-alkylated products. mdpi.com This approach has been successfully used to prepare a series of new, highly functionalized anthraquinones. nih.gov The reaction conditions, such as the choice of solvent and the use of phase transfer catalysts, can be optimized to achieve high yields of the desired products. mdpi.com These functionalized anthraquinones are of interest as they can be precursors for the synthesis of anthracycline analogs, a class of compounds with important biological activities. nih.gov

Site-Specific Alkylation and Conjugation (e.g., oligodeoxynucleotide conjugates)

The targeted modification of DNA has been advanced through the synthesis and application of anthraquinone-oligodeoxynucleotide conjugates. Research in this area has focused on creating molecules that can bind to a specific DNA sequence and induce a chemical change, such as alkylation, upon external activation.

A notable example involves a dialkyl-substituted anthraquinone derivative, specifically a 1,4-dimethylanthraquinone (B74847), which was synthesized and attached to a sequence-directing oligodeoxynucleotide. oup.comnih.govoup.com The purpose of this conjugation was to assess its effectiveness and specificity in cross-linking to complementary DNA sequences. oup.comnih.gov The synthesis of the key anthraquinone component, 2-(3-Hydroxypropyl)-1,4-dimethylanthraquinone, was achieved and subsequently activated for coupling to an oligodeoxynucleotide equipped with an aminolinker. oup.com

The resulting anthraquinone-oligodeoxynucleotide conjugate demonstrated several important properties. The anthraquinone portion of the conjugate was found to stabilize the hybridization of the probe to its target DNA sequence through non-covalent interactions, an effect confirmed by thermal denaturation studies. oup.comnih.gov Covalent modification of the target DNA was initiated by exposing the hybrid duplex to near-UV light (λ < 335 nm). oup.comnih.gov This photo-induced reaction led to the formation of cross-linked duplexes with yields reaching up to 45%. oup.comnih.gov

The alkylation reaction was highly site-specific, targeting the first unpaired nucleotide on the target strand just beyond the duplex region formed with the conjugate. oup.comnih.gov The specificity of the modification at this position was found to be C < T < A ≈ G. oup.com This nucleotide selectivity appears to be governed by the chemical requirements of the cross-linking reaction itself, rather than the initial non-covalent binding structure of the complex before irradiation. nih.gov Compared to an analogous naphthoquinone conjugate, the anthraquinone system proved to be more stable and provided higher yields of target modification. oup.com

| Feature | Observation |

| Conjugate | 1,4-Dimethylanthraquinone derivative linked to an oligodeoxynucleotide |

| Activation | Near-UV light (λ < 335 nm) |

| Reaction | Photo-induced, site-specific alkylation (cross-linking) |

| Max Yield | 45% |

| Target Site | First unpaired nucleotide adjacent to the duplex |

| Nucleotide Specificity | C < T < A ≈ G |

Exploration of Novel Reaction Pathways

Cyclopropanation Reactions of Hydroxyanthraquinone Derivatives

Novel cyclopropanation reactions have been developed for hydroxyanthraquinone systems, expanding the synthetic toolkit for modifying the anthraquinone core. One such method involves a two-step sequence starting with hydroxyanthraquinones that possess ortho-allyl side chains. publish.csiro.au

The initial step is an iodine/potassium carbonate-induced cyclization. This reaction transforms the ortho-allyl hydroxyanthraquinone into an iodomethyldihydrofuran anthraquinone intermediate. In the second step, this intermediate undergoes a unique cyclopropanation reaction when treated with methanolic potassium hydroxide. publish.csiro.au This process demonstrates a novel pathway to construct a cyclopropane (B1198618) ring fused to a furan (B31954) ring, which is itself fused to the anthraquinone skeleton. publish.csiro.au

The reaction has been explored for its scope, and specific examples have demonstrated its efficacy. The transformation of the iodomethyldihydrofuran anthraquinone precursors to their corresponding cyclopropanated products proceeds in moderate to good yields. publish.csiro.au

| Starting Material Type | Reagents | Key Intermediate | Final Product | Yield |

| Ortho-allyl hydroxyanthraquinone (9) | 1. I₂ / K₂CO₃2. KOH / MeOH | Iodomethyldihydrofuran anthraquinone | Cyclopropanated product (12) | 77% |

| Ortho-allyl hydroxyanthraquinone (10) | 1. I₂ / K₂CO₃2. KOH / MeOH | Iodomethyldihydrofuran anthraquinone | Cyclopropanated product (13) | 62% |

Addition Reactions of Alkylated Naphthoquinones and Anthraquinones

Addition reactions provide a powerful means to construct complex anthraquinone structures from simpler quinone precursors. Both Michael additions and cycloaddition reactions have been effectively employed. beilstein-journals.orgresearchgate.netwikipedia.org

The Michael reaction, a type of conjugate addition, has been utilized for the C-alkylation of quinone derivatives. wikipedia.orgnih.gov For instance, aza-anthraquinones can be synthesized through a Michael addition–elimination and intramolecular cyclization sequence under mild conditions. researchgate.net

Another significant strategy is the [4+2] cycloaddition (Diels-Alder reaction). beilstein-journals.orggoogle.com An efficient, one-pot synthesis of substituted anthraquinones has been achieved through an L-proline catalyzed [4+2] cycloaddition of 1,4-naphthoquinones with various α,β-unsaturated aldehydes. beilstein-journals.orgrsc.orgrsc.orgresearchgate.netresearchgate.net This organocatalyzed benzannulation method is notable for its operational simplicity and effectiveness in creating diverse anthraquinone skeletons, including the natural product tectoquinone (2-methylanthraquinone), with yields ranging from moderate to excellent (45–94%). beilstein-journals.orgrsc.org The use of benzoic acid as an additive has been shown to improve yields and shorten reaction times. beilstein-journals.org

| Reaction Type | Substrates | Catalyst/Reagents | Product Type | Key Features |

| Michael Addition | 2-Amino-4H-chromen-4-one + 2-Benzylidenemalononitriles | SnCl₂ | Substituted aza-anthraquinones | Mild conditions, high yields. researchgate.net |

| [4+2] Cycloaddition | 1,4-Naphthoquinone + α,β-Unsaturated Aldehydes | L-proline (organocatalyst) | Substituted anthraquinones | One-pot synthesis, forms products like tectoquinone. rsc.orgrsc.org |

Oxidation of Methyl Groups in Anthraquinone Systems

The oxidation of methyl groups attached to the anthraquinone framework is a fundamental transformation for producing valuable derivatives, such as anthraquinone carboxylic acids, which are important precursors for dyes and other functional materials. wikipedia.orghidayuchemical.com Various methods have been developed to achieve this oxidation, ranging from complete oxidation to the carboxylic acid to the isolation of intermediate oxidation states like alcohols and aldehydes. academy.edu.lygoogle.com

Common oxidizing agents include potassium permanganate (B83412) (KMnO₄) and chromic anhydride (CrO₃). academy.edu.lychemspider.com The oxidation of 1,2,4-trimethoxy-3-methyl-anthraquinone to the corresponding carboxylic acid has been demonstrated using KMnO₄ in a pyridine/water mixture, albeit with modest yields (23%) alongside significant recovery of starting material (54%). chemspider.com

A detailed study on the oxidation of β-methylanthraquinone (like chrysophanol) using chromic anhydride in glacial acetic acid has shown that the reaction outcome is highly dependent on conditions such as temperature and the amount of oxidant. academy.edu.ly By carefully controlling the reaction, it is possible to achieve a stepwise oxidation. For example, heating at 70°C and adding the chromic anhydride in portions allowed for the isolation and identification of intermediate products. academy.edu.ly Complete oxidation of the methyl group to a carboxyl group was achieved after 3 hours under these conditions. academy.edu.ly Industrial processes also describe the liquid-phase oxidation of dimethylbenzophenones to dicarboxylic acids as a key step before cyclization to form anthraquinone carboxylic acids. google.com

| Anthraquinone Derivative | Oxidizing Agent / Conditions | Product(s) | Yield/Outcome |

| 1,2,4-Trimethoxy-3-methyl-anthraquinone | KMnO₄, Pyridine/H₂O, 85°C | 1,2,4-Trimethoxy-anthraquinone-3-carboxylic acid | 23% acid, 54% starting material recovered. chemspider.com |

| β-Methylanthraquinone (Chrysophanol) | CrO₃, Glacial Acetic Acid, 70°C | β-Hydroxymethylanthraquinone (I), β-Formylanthraquinone (II), β-Carboxyanthraquinone (III) | Stepwise oxidation observed; complete conversion to acid after 3 hours. academy.edu.ly |

| 2-Substituted-dimethylbenzophenone | Liquid phase chemical oxidants (e.g., Na₂Cr₂O₇, KMnO₄) | 2-Substituted-benzophenone dicarboxylic acid | Key industrial step for anthraquinone carboxylic acid synthesis. google.com |

Mechanistic Investigations of 1,2 Dimethylanthraquinone Chemical Reactivity

Electron Transfer and Redox Chemistry

The redox chemistry of 1,2-dimethylanthraquinone is central to its function in various chemical and biological systems. The quinone moiety can readily accept one or two electrons to form the corresponding semiquinone radical anion and hydroquinone (B1673460) dianion, respectively. This capacity makes it a key player in reactions driven by electron transfer.

The one-electron reduction of this compound yields the 1,2-dimethylanthrasemiquinone radical anion. This species can be generated through various methods, including chemical reduction, electrochemical processes, and photo-induced electron transfer. nih.gov In biological contexts, such as photosynthetic reaction centers, quinone derivatives are reduced to semiquinones as part of the electron transport chain. preprints.orgmdpi.com

The reactivity of the semiquinone is characterized by its ability to participate in further redox reactions. For instance, in proton-coupled electron transfer (PCET) reactions, this compound can act as a hydrogen atom acceptor following a reduction event. nih.govacs.orgresearchgate.net In one study, a functionalized terthiophene undergoing single-electron reduction acted as a hydrogen atom donor in a PCET reaction with 2,3-dimethylanthraquinone (B181617). nih.govacs.org This highlights the semiquinone's role as an intermediate in complex, multi-step redox processes. The stability and electronic structure of related dimethylanthrasemiquinones have been investigated using techniques like electron spin resonance (ESR) spectroscopy. dss.go.th

The Radical Nucleophilic Substitution (SRN1) mechanism is a chain reaction pathway for nucleophilic aromatic substitution involving radical intermediates. dalalinstitute.com Quinones, including anthraquinone (B42736) derivatives, are excellent substrates for this reaction because of their ability to readily accept an electron to form a radical anion, which initiates the substitution process. nih.gov

The general SRN1 mechanism proceeds via the following steps:

Initiation: An electron is transferred to the aromatic substrate (ArX), often an aryl halide, from an external source (e.g., photochemical, electrochemical, or a chemical donor) to form a radical anion (ArX•⁻). nptel.ac.in

Propagation:

The radical anion fragments, cleaving the bond to the leaving group (X) to produce an aryl radical (Ar•) and an anion (X⁻). nptel.ac.in

The aryl radical reacts with a nucleophile (Nu⁻) to form a new radical anion ([ArNu]•⁻). nptel.ac.in

This new radical anion transfers its electron to another molecule of the original substrate (ArX), regenerating the initial radical anion (ArX•⁻) and forming the final product (ArNu), thus propagating the chain. nptel.ac.in

Research has shown that this mechanism can be applied to synthesize highly functionalized anthraquinones. For example, 2,3-bis(chloromethyl)-1,4-dimethoxyanthraquinone reacts with various nitronate anions under light catalysis in a process identified as a bis-SRN1 mechanism. scispace.com The reaction was effectively inhibited by radical scavengers, confirming the radical-anion pathway. scispace.com While this example involves a more complex derivative, it demonstrates that the anthraquinone core is highly amenable to SRN1 reactions, a principle that extends to simpler derivatives like this compound. nih.gov

The rates of electron transfer (ET) reactions involving this compound and its radical anion have been a subject of detailed study. These kinetic investigations provide insight into the factors controlling its redox reactivity.

In studies of photo-induced electron transfer between various anthraquinone derivatives and aromatic amines in micellar solutions, the bimolecular quenching rate constants were correlated with the free energy changes (ΔG⁰) for the reaction. nih.gov The data revealed a behavior consistent with the Marcus theory of electron transfer, showing an inverted region where the reaction rate decreases as the reaction becomes highly exergonic. nih.gov

More specific kinetic data has been obtained for the reaction between the radical anion of 2,3-dimethylanthraquinone and benzyl (B1604629) bromide. juelenemaerke.dk The rate constants for this electron transfer process have been measured and compared to those of other aromatic radical anions, providing a quantitative measure of the semiquinone's reducing power. juelenemaerke.dksigmaaldrich.com Additionally, 2,3-dimethylanthraquinone has been used as a substitute for native quinones in photosynthetic reaction centers to study the kinetics of charge recombination and electron transfer, revealing that such transfers are primarily enthalpy-driven. preprints.orgmdpi.com

| Aromatic Compound | Electron Transfer Rate Constant (kET) |

|---|---|

| 2,3-Dimethylanthraquinone | Data not explicitly stated in abstract, but plotted graphically. |

| Anthraquinone | Data not explicitly stated in abstract, but plotted graphically. |

| 2,3-Dimethylnaphthoquinone | Data not explicitly stated in abstract, but plotted graphically. |

| 1,2-Benzanthraquinone | Data not explicitly stated in abstract, but plotted graphically. |

Note: The referenced study presents the kinetic data in a graphical plot rather than a table of discrete values in the provided text. The plot shows a correlation between the rate constants and the standard potential of the radical anions.

Photochemical Reaction Mechanisms

Upon absorption of light, this compound is promoted to an excited state, unlocking photochemical reaction pathways not accessible in the ground state. These reactions are primarily driven by the reactivity of the excited carbonyl groups.

Alkylanthraquinones with an alkyl group positioned on a carbon atom beta to a carbonyl group can undergo a characteristic photochemical reaction known as photoenolization. oup.com This process involves the intramolecular abstraction of a hydrogen atom from the alkyl group by the oxygen of the excited carbonyl. This generates a short-lived biradical intermediate that quickly rearranges to form a photoenol, also known as a quinone methide. oup.comgoogle.com

For this compound, both methyl groups are in positions that allow for this reaction. The formation of the quinone methide intermediate is crucial, as this species is a powerful electrophile and alkylating agent, forming the basis for its use in modifying other molecules. google.com The design of photoactive anthraquinone derivatives for applications such as DNA modification explicitly relies on this photoenolization capability. oup.com

The ability of alkylanthraquinones to form reactive quinone methides upon irradiation has been harnessed for the site-specific modification of DNA. nih.govoup.com In a key study, a dialkyl-substituted anthraquinone derivative was attached to a synthetic oligodeoxynucleotide, which then served as a probe to target a complementary DNA sequence. oup.comnih.govoup.com

Upon exposure to near-UV light (>335 nm), the anthraquinone moiety undergoes photoenolization to generate the quinone methide. nih.govoup.com This reactive intermediate then acts as an alkylating agent, forming a covalent bond with a nucleophilic site on a nearby DNA base, resulting in a cross-linked duplex. google.comnih.gov The reaction was shown to be highly efficient, with cross-linking yields reaching up to 45%. nih.govoup.com The modification displayed a notable nucleotide selectivity at the target site, which was the first unpaired nucleotide adjacent to the duplex region. nih.govoup.com

| Nucleotide Base | Relative Reactivity |

|---|---|

| Cytosine (C) | Most Reactive |

| Thymine (T) | Intermediate Reactivity |

| Adenine (A) | Low/Similar to G |

| Guanine (B1146940) (G) | Low/Similar to A |

This site- and nucleotide-selective reaction demonstrates a powerful pathway for DNA modification that is triggered by an external light stimulus, originating from the fundamental photochemical reactivity of the alkylanthraquinone core. nih.govoup.com

Photosensitization Phenomena

Anthraquinone and its derivatives are well-documented photosensitizers, capable of initiating chemical reactions upon absorption of light. These molecules can absorb light, leading to an excited singlet state, which can then undergo intersystem crossing to a more stable, longer-lived triplet state. This excited triplet state is a potent chemical species that can interact with other molecules in several ways.

Derivatives of anthraquinone can act as photosensitizers to generate reactive oxygen species such as singlet oxygen. oup.com They are also capable of photochemically oxidizing other molecules, like DNA, through mechanisms involving electron transfer and hydrogen atom abstraction. oup.com In the case of methylated anthraquinones, specific photochemical pathways have been identified. For instance, 1-methylanthraquinone (B13006149) is known to readily photoenolize, forming a transient quinone methide intermediate. oup.com While direct studies on the photosensitization mechanisms of this compound are specific, the general principles of anthraquinone photochemistry suggest it participates in similar reactions, with the substitution pattern influencing the efficiency and pathways of these processes. The ketone groups enhance the electron-deficient nature of the molecule, making it suitable for various redox applications initiated by light. vulcanchem.com

Steric and Electronic Effects on Reactivity

The introduction of methyl groups onto the anthraquinone framework, particularly at the 1- and 2-positions, induces significant steric and electronic changes that modulate the molecule's reactivity. These effects are evident in the rotational freedom of the substituent groups in the reduced form and the electrochemical properties of the parent quinone.

Upon one-electron reduction, anthraquinones form radical anions known as anthrasemiquinones. Electron-spin resonance (ESR) spectroscopy studies have provided compelling evidence for hindered rotation of methyl groups located at the α-position (e.g., positions 1, 4, 5, 8) of the anthrasemiquinone ring system. cdnsciencepub.com In contrast, methyl groups at the β-position (e.g., positions 2, 3, 6, 7) exhibit normal hyperconjugative behavior, indicating free rotation. cdnsciencepub.com

This phenomenon is attributed to steric hindrance in the reduced form. While the parent quinone molecule is largely planar, the reduction to the semiquinone alters bond lengths and geometry. cdnsciencepub.com This change is significant enough to create a steric barrier that inhibits the free rotation of the α-methyl groups, which are in close proximity to the carbonyl groups. cdnsciencepub.comcdnsciencepub.com In contrast, the parent quinones are considered to be essentially free of this steric hindrance, allowing for rotation. cdnsciencepub.com This restriction of motion in the semiquinone is a key finding from ESR spectral analysis and is consistent with the observed differences in the redox potentials of α- and β-methylated anthraquinones. cdnsciencepub.comcdnsciencepub.com The decrease in entropy associated with the restricted rotation of α-methyl groups upon reduction contributes to the greater resistance of these quinones to being reduced compared to their β-substituted counterparts. cdnsciencepub.com

The steric and electronic effects of methylation directly impact the ease of reduction of the anthraquinone core, a property that can be quantified by polarographic reduction potentials. The substitution of a methyl group for a hydrogen atom at an α-position, such as in this compound, leads to a considerable increase in the polarographic reduction potential (making it more difficult to reduce) compared to the unsubstituted anthraquinone. cdnsciencepub.com

This effect is largely attributed to steric factors. cdnsciencepub.com The presence of the methyl group at the 1-position (an α-position) introduces steric strain that opposes the structural changes required for the molecule to become planar upon reduction. cdnsciencepub.com This resistance to achieving planarity in the reduced form makes the reduction process less favorable. In contrast, substitution at a β-position has a much smaller effect on the reduction potential. cdnsciencepub.com

The measured reduction potentials for various methylated anthraquinones illustrate this trend clearly.

| Compound | Polarographic Reduction Potential (V vs. S.C.E.) |

|---|---|

| Anthraquinone | 0.43 |

| 1-Methylanthraquinone | 0.48 |

| 1,3-Dimethylanthraquinone | 0.50 |

| This compound | 0.51 |

| 1,4-Dimethylanthraquinone (B74847) | 0.53 |

Table 1: Polarographic reduction potentials of selected methylated anthraquinones, demonstrating the effect of α-methylation on the ease of reduction. Data sourced from Canadian Journal of Chemistry, 43, 1965. cdnsciencepub.com

As shown in the table, this compound has a reduction potential of 0.51 V, which is significantly higher than that of the parent anthraquinone (0.43 V), indicating it is more difficult to reduce. cdnsciencepub.com This increased potential is a direct consequence of the steric hindrance introduced by the methyl group at the α-position. cdnsciencepub.com

Advanced Spectroscopic Characterization and Theoretical Studies

Electron Spin Resonance (ESR) Spectroscopy in Radical Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a crucial technique for studying molecules with unpaired electrons, such as the radical anions or cations of 1,2-Dimethylanthraquinone. The interaction of the unpaired electron with surrounding magnetic nuclei provides detailed information about the electronic structure of the radical. ljmu.ac.uk

When a radical of this compound is analyzed by ESR, the spectrum exhibits hyperfine splitting. This phenomenon arises from the interaction, or coupling, of the unpaired electron's spin with the magnetic spins of nearby nuclei, primarily the protons (¹H) of the methyl groups and the aromatic rings. libretexts.org The magnitude of this interaction is quantified by the hyperfine splitting constant (hfs or a), which is directly proportional to the spin density at the nucleus and indicates the extent of electron delocalization. libretexts.org

The number of lines in an ESR spectrum is predicted by the formula (2nI + 1), where 'n' is the number of equivalent nuclei and 'I' is the nuclear spin. For protons, I = 1/2, so 'n' equivalent protons will split a signal into (n+1) lines. ljmu.ac.uk In the this compound radical, the two non-equivalent methyl groups and the various ring protons would each contribute to a complex splitting pattern. Analysis of these splitting constants, often aided by techniques like ENDOR (Electron Nuclear Double Resonance), allows for the assignment of specific coupling constants to individual protons within the molecule. rsc.org

Table 1: Predicted Hyperfine Splitting Interactions for this compound Radical

| Interacting Nuclei | Number of Equivalent Nuclei (n) | Expected Splitting Pattern | Relative Intensity (Pascal's Triangle) |

| Methyl Protons at C1 | 3 | Quartet | 1:3:3:1 |

| Methyl Protons at C2 | 3 | Quartet | 1:3:3:1 |

| Aromatic Protons | 6 (non-equivalent) | Multiple Doublets | N/A |

Characterization of Spin Density Distributions

The experimental hyperfine splitting constants are invaluable for mapping the spin density distribution across the radical species. fz-juelich.de High spin density on a particular atom results in a larger hyperfine coupling constant for its nucleus. Theoretical models, such as Hückel molecular orbital theory and density functional theory (DFT), are used to calculate theoretical spin densities. utexas.edu

By comparing the experimental hfs values with these theoretical calculations, researchers can validate the molecular orbital models. For methyl-substituted aromatic radicals, a hyperconjugation model is often employed to explain the delocalization of the unpaired electron onto the methyl groups, which accounts for the observed methyl proton splittings. utexas.edu The specific substitution pattern of this compound would lead to a unique spin density distribution, heavily influenced by the electronic effects of the two adjacent methyl groups on the anthraquinone (B42736) π-system. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of diamagnetic compounds like this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.

A complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals is the first step in NMR analysis. scielo.br This is achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy), which shows ¹H-¹H couplings, and HMBC (Heteronuclear Multiple Bond Correlation), which reveals long-range ¹H-¹³C couplings. scielo.brnih.gov

For this compound, the ¹H NMR spectrum would show distinct signals for the two methyl groups and the six aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would be complex due to the asymmetric substitution. The ¹³C NMR spectrum would display 16 unique signals, corresponding to the 14 carbons of the anthraquinone core and the two methyl carbons. nih.govresearchgate.net

In mechanistic investigations, NMR is used to identify reactants, intermediates, and products, providing critical insights into reaction pathways. For instance, by monitoring changes in the NMR spectra over time, one could study isomerization, substitution, or addition reactions involving this compound.

Table 2: Typical NMR Chemical Shift Ranges for Dimethylanthraquinones

Data is generalized from related anthraquinone and naphthoquinone structures. scielo.brnih.govresearchgate.net

| Atom Type | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ||

| Aromatic Protons (H-Ar) | 7.5 - 8.5 | Chemical shift depends on proximity to carbonyl and methyl groups. |

| Methyl Protons (-CH₃) | 2.3 - 2.8 | Typically appear as singlets in the aliphatic region. |

| ¹³C NMR | ||

| Carbonyl Carbons (C=O) | 180 - 185 | Most downfield signals in the spectrum. |

| Aromatic Carbons (C-Ar) | 125 - 145 | Quaternary carbons often have distinct shifts. |

| Methyl Carbons (-CH₃) | 15 - 25 | Appear in the upfield aliphatic region. |

Vibrational Spectroscopy (IR, Raman) in Conformational and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.com These methods are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and bonding. ksu.edu.sanih.gov

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the stretching vibration of the two carbonyl (C=O) groups. Other characteristic bands would include C=C stretching from the aromatic rings, and C-H stretching and bending from the methyl groups and aromatic system. nih.gov

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa Therefore, it is an excellent tool for analyzing the carbon skeleton of the anthraquinone core. nsf.gov Theoretical calculations using DFT can be employed to compute the vibrational frequencies and intensities, which aids in the assignment of the experimental IR and Raman bands. nih.gov

Table 3: Key Vibrational Modes for this compound

Frequencies are approximate and based on general data for anthraquinone derivatives. nih.govnsf.gov

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) |

| C=O Stretch | IR | 1660 - 1680 |

| C=C Aromatic Stretch | IR, Raman | 1580 - 1620 |

| C-H Aromatic Stretch | IR | 3050 - 3100 |

| C-H Methyl Stretch | IR | 2850 - 2960 |

| Fused Ring Vibrations | Raman | 300 - 1000 |

Mass Spectrometry for Molecular Identification and Metabolomic Profiling (Academic Context)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For anthraquinones, a typical fragmentation pathway involves the sequential loss of neutral carbon monoxide (CO) molecules. researchgate.net The presence and position of the methyl groups on the this compound structure would influence the fragmentation, leading to a unique mass spectrum that can be used for its identification.

In metabolomics, which is the comprehensive study of small molecules (metabolites) in a biological system, liquid chromatography coupled with mass spectrometry (LC-MS) is a primary tool. youtube.com This approach could be used to detect and identify this compound and its metabolic products in complex biological samples. rsc.org By comparing retention times and MS/MS fragmentation patterns with those of an authentic standard, researchers can confirm the presence and quantify the levels of the compound in a metabolomic profile. nsf.govresearchgate.net

Table 4: Expected Mass Spectrometric Data for this compound (C₁₆H₁₂O₂)

| Ion | Formula | Calculated m/z (Monoisotopic) | Description |

| [M]⁺˙ | C₁₆H₁₂O₂ | 236.0837 | Molecular Ion |

| [M-CO]⁺˙ | C₁₅H₁₂O | 208.0888 | Loss of one CO molecule |

| [M-2CO]⁺˙ | C₁₄H₁₂ | 180.0939 | Loss of two CO molecules |

Computational Chemistry and Quantum Mechanical Modeling

Quantum computational chemistry offers a powerful framework for investigating chemical phenomena that are often difficult to explore through experimental means alone. aps.orgarxiv.org These methods are instrumental in understanding the fundamental principles that govern the behavior of molecules, from their geometric configurations to their interactions with other chemical species. The application of these computational techniques to this compound allows for a detailed exploration of its intrinsic properties.

Density Functional Theory (DFT) has proven to be a highly effective method for studying the electronic structure and reactivity of anthraquinone derivatives. researchgate.netrsc.org DFT calculations can provide valuable information about the distribution of electrons within a molecule, which is crucial for understanding its chemical behavior. nih.gov For this compound, DFT studies would focus on how the electron-donating methyl groups influence the electronic properties of the anthraquinone core.

DFT calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is particularly important as it relates to the electron affinity and, consequently, the reduction potential of the molecule. researchgate.net Studies on methylated anthraquinone derivatives have shown that methyl substitution leads to a decrease in the reduction potentials due to a decrease in the electron affinity of the substituted structure. researchgate.net Therefore, it is expected that the two methyl groups in this compound would raise the LUMO energy compared to unsubstituted anthraquinone, making it more susceptible to oxidation and less to reduction.

The reactivity of this compound can be further understood by analyzing the molecular electrostatic potential (MESP) map, which illustrates the charge distribution and identifies the regions most susceptible to electrophilic and nucleophilic attack. ias.ac.in DFT can also be used to calculate various reactivity descriptors, such as chemical potential, hardness, and electrophilicity, which provide a quantitative measure of the molecule's reactivity. dntb.gov.ua

Table 1: Predicted Electronic Properties of Anthraquinone Derivatives from DFT Studies

| Compound | Substitution Effect | Impact on LUMO Energy | Predicted Impact on Reduction Potential |

|---|---|---|---|

| Anthraquinone | Reference Compound | Baseline | Baseline |

| Methylated Anthraquinone | Electron-donating | Increase | Decrease researchgate.net |

| Hydroxylated Anthraquinone | Varies with position | Can increase or decrease | Can increase or decrease researchgate.net |

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can provide detailed insights into the interactions between a ligand, such as this compound, and a biological macromolecule, like an enzyme from a non-human source. nih.gov By simulating the dynamic behavior of the system, researchers can understand the stability of the enzyme-ligand complex, the key amino acid residues involved in binding, and the conformational changes that may occur upon binding. nih.govmdpi.com

In a typical MD simulation of an enzyme-ligand complex, the system is placed in a simulated physiological environment, and the trajectories of all atoms are calculated by integrating Newton's laws of motion. mdpi.com This allows for the analysis of various parameters, including root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the formation of hydrogen bonds and other non-covalent interactions. nih.govnih.gov

For this compound, MD simulations could be employed to investigate its interaction with non-human enzymes like trypanothione reductase, a key enzyme in the antioxidant defense of trypanosomes. nih.gov Such studies would be valuable in understanding the potential of this compound as an inhibitor for enzymes from pathogenic organisms. The simulations could reveal the binding mode of this compound within the active site of the enzyme and provide a basis for the design of more potent and selective inhibitors. nih.govnih.gov

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Significance |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the simulated system. nih.gov |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of a molecule. |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the protein. | Crucial for the specificity and stability of the binding interaction. nih.gov |

| Binding Free Energy | The overall energy change upon the binding of a ligand to a protein. | Quantifies the affinity of the ligand for the protein. |

Computational chemistry methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. ias.ac.in For this compound, theoretical calculations can be used to predict its infrared (IR), Raman, and UV-Visible spectra. ias.ac.inresearchgate.net By calculating the vibrational frequencies, one can assign the experimentally observed spectral bands to specific molecular vibrations. ias.ac.in Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the absorption bands in the UV-Visible spectrum. mdpi.com

These theoretical predictions are highly valuable for interpreting experimental spectra and can help in the structural characterization of the compound. For instance, the calculated vibrational frequencies for the C=O and C-C stretching modes in the anthraquinone core can be compared with experimental IR and Raman spectra to confirm the molecular structure. ias.ac.in

Furthermore, computational methods can be employed to predict the energetics of chemical reactions involving this compound. rsc.orgnih.gov By calculating the energies of reactants, transition states, and products, it is possible to determine the reaction mechanism and predict the reaction rates. rsc.org For example, the energetics of redox reactions involving this compound can be studied to understand its electrochemical behavior. nih.gov These theoretical predictions of reaction energetics provide crucial insights into the chemical reactivity and potential applications of the molecule. rsc.orgnih.gov

Table 3: Computationally Predicted Properties of this compound

| Property | Computational Method | Predicted Information |

|---|---|---|

| Infrared (IR) Spectrum | DFT | Vibrational frequencies and intensities of IR active modes. ias.ac.in |

| Raman Spectrum | DFT | Vibrational frequencies and intensities of Raman active modes. ias.ac.in |

| UV-Visible Spectrum | TD-DFT | Electronic transition energies and oscillator strengths. mdpi.com |

| Reaction Energetics | DFT | Enthalpies and free energies of reaction, activation energies. rsc.orgnih.gov |

Biological Interactions and Mechanistic Biology Non Human, Non Clinical

Molecular Interactions with Nucleic Acids

The planar aromatic structure of the anthraquinone (B42736) core is a key determinant in its interaction with DNA. Anthraquinone derivatives are known to bind to DNA through several modes, with the specific nature of this interaction being heavily influenced by the type and position of their substituents. mdpi.com

Anthraquinone derivatives are recognized for their ability to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. mdpi.comrsc.org This mode of binding is stabilized by stacking interactions between the aromatic rings of the anthraquinone molecule and the nucleobases of DNA. mdpi.com Molecular dynamics simulations of anthraquinone intercalators have shown that they tend to stack parallel to the long axis of the adjacent DNA base pairs. frontiersin.org The efficiency and specific nature of this intercalation, whether it is classical intercalation with substituents in one groove or a threading mode with side chains in both grooves, is dictated by the substitution pattern on the anthraquinone scaffold. While some derivatives exhibit a clear intercalative binding mode, others may favor groove binding or a combination of partial intercalation and hydrogen bonding. bezmialem.edu.tr The substituents on the anthraquinone ring play a crucial role in determining the preferred binding mode and the stability of the resulting DNA-ligand complex. mdpi.com

Certain substituted anthraquinones can be activated by near UV light to form covalent bonds with DNA, a process known as photo-induced alkylation. A study on a dialkyl-substituted anthraquinone derivative conjugated to an oligodeoxynucleotide demonstrated its capacity for site-specific cross-linking to a complementary DNA sequence. nih.govresearchgate.net Upon exposure to near UV light (λ > 335 nm), this anthraquinone derivative induced covalent modification of the target DNA, leading to the formation of cross-linked duplexes in yields as high as 45%. nih.govresearchgate.net

The proposed mechanism involves the photoenolization of the anthraquinone, a process facilitated by an alkyl substituent in a position beta to one of the carbonyl groups, to form a transient quinone methide. This reactive intermediate then proceeds to alkylate the DNA. The reaction was found to be dependent on the first unpaired nucleotide extending beyond the duplex formed by the association of the target and probe sequences. nih.govresearchgate.net This site- and nucleotide-selectivity appears to be governed by the chemical requirements of the cross-linking reaction itself. nih.govresearchgate.net

| Parameter | Observation | Reference |

| Activating Wavelength | > 335 nm | nih.gov, researchgate.net |

| Maximum Yield | 45% | nih.gov, researchgate.net |

| Nucleotide Specificity | C > T > A = G | nih.gov, researchgate.net |

| Proposed Intermediate | Quinone Methide |

Anthraquinone derivatives can also induce DNA cleavage through oxidative mechanisms upon photoactivation. The specific mechanism of DNA damage is dependent on the binding mode of the anthraquinone derivative. mdpi.com When an anthraquinone derivative is intercalated into DNA, irradiation can initiate an electron transfer from a guanine (B1146940) nucleobase to the excited photosensitizer. mdpi.com This results in the formation of a base radical cation, which can lead to selective cleavage at 5'-G of GG steps after subsequent treatment.

Alternatively, if the anthraquinone derivative is not intercalated but is instead bound in one of the DNA grooves or is free in solution, irradiation can lead to hydrogen atom abstraction from a deoxyribose unit. This process generates radicals on the sugar-phosphate backbone, resulting in spontaneous, non-sequence-selective cleavage of the DNA strand. Unlike the electron transfer mechanism, this pathway does not require subsequent treatment to reveal the strand breaks. No oxidative degradation of nucleotides was observed with a dialkyl-substituted anthraquinone until prolonged exposure to light, suggesting that target alkylation is the more predominant initial photochemical reaction under the studied conditions.

Enzyme Modulation and Inhibition Mechanisms

The interaction of anthraquinone derivatives extends beyond nucleic acids to include the modulation of enzyme activity. Their structural features allow them to bind to and inhibit various enzymes.

Lactoperoxidase (LPO) is a mammalian heme peroxidase that plays a role in the innate immune system. A recent study investigated the inhibitory effects of several phenolic anthraquinone derivatives on lactoperoxidase activity. Among the tested compounds were molecules structurally related to 1,2-Dimethylanthraquinone, such as 1,2-dihydroxy-anthraquinone and 1,4-dihydroxy-2,3-dimethyl-anthraquinone. These compounds were found to be effective inhibitors of lactoperoxidase. The study highlights that various anthraquinone derivatives can act as inhibitors for this enzyme.

Computational methods, or in silico approaches, are valuable tools for understanding the interactions between small molecules and enzymes at a molecular level. These techniques have been applied to study the binding of anthraquinone derivatives to various enzymes.

In the context of lactoperoxidase, in silico investigations were performed to complement in vitro inhibition studies of phenolic anthraquinone derivatives. Molecular docking studies can predict the binding poses of these inhibitors within the active site of the enzyme, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to the inhibitory activity.

Broader in silico studies on other anthraquinone derivatives have demonstrated the utility of these methods. For instance, virtual screening of anthraquinone databases has been used to identify potential inhibitors of enzymes like M. tuberculosis DNA gyrase B. In these studies, molecular docking is used to predict the binding affinity and mode of interaction of a large number of compounds, followed by more rigorous molecular dynamics simulations to evaluate the stability of the enzyme-ligand complex. Such computational analyses provide insights into the structure-activity relationships of anthraquinone derivatives and can guide the design of more potent and selective enzyme inhibitors.

| In Silico Technique | Application for Anthraquinone Derivatives | Example Enzyme Targets | Reference |

| Molecular Docking | Predicts binding affinity and interaction modes of inhibitors. | Lactoperoxidase, DNA Gyrase B, Carbonic Anhydrase | ,, |

| Virtual Screening | Identifies potential enzyme inhibitors from large compound libraries. | DNA Gyrase B | |

| Molecular Dynamics | Evaluates the stability of the enzyme-ligand complex over time. | DNA Gyrase B |

General Mechanisms of Antimicrobial Action for Anthraquinones (Contextual)

Anthraquinones, a large class of aromatic compounds, exhibit a broad spectrum of antimicrobial activities against various pathogens, including bacteria and fungi. bohrium.comconsensus.app Their mechanisms of action are diverse and multifaceted, often targeting several key cellular processes simultaneously. nih.govrsc.org Understanding these general mechanisms provides a crucial context for predicting the potential biological activities of specific derivatives like this compound. The antimicrobial efficacy and the specific pathways involved are often influenced by the specific chemical structure of the anthraquinone, including the nature and position of its substituents. rsc.orgmdpi.com

The primary antimicrobial mechanisms attributed to anthraquinones include the disruption of cellular structures, interference with macromolecular synthesis, inhibition of critical enzymes, and disruption of microbial community behaviors such as biofilm formation. bohrium.comnih.gov

Key Antimicrobial Mechanisms of Anthraquinones:

| Mechanism of Action | Description | Examples of Affected Processes/Targets | Specific Anthraquinones |

| Cell Wall/Membrane Disruption | Anthraquinones can compromise the integrity of the microbial cell wall and membrane, leading to increased permeability and leakage of intracellular components. bohrium.comnih.gov | - Destruction of cell wall integrity- Increased membrane permeability | Aloe-emodin (B1665711) bohrium.comresearchgate.net |

| Inhibition of Nucleic Acid Synthesis | These compounds can interfere with the replication and transcription of microbial DNA. researchgate.net This can occur through direct binding to DNA or by inhibiting essential enzymes involved in nucleic acid synthesis. bohrium.commdpi.com | - DNA intercalation- Inhibition of DNA gyrase and topoisomerase I | Emodin (B1671224), 2,4-diiodoemodin bohrium.commdpi.com |

| Inhibition of Protein Synthesis | The synthesis of essential proteins can be hindered by anthraquinones, disrupting cellular functions and leading to cell death. nih.govresearchgate.net | - Suppression of protein biosynthesis | Emodin nih.govmdpi.com |

| Enzyme Inhibition | Anthraquinones can inhibit the activity of specific enzymes that are vital for microbial survival and proliferation. bohrium.com | - Inhibition of FtsZ (bacterial cell division)- Inhibition of (1,3)-β-D-glucan synthase (fungal cell wall synthesis) | Purpurin, Emodin bohrium.com |

| Biofilm Formation Inhibition | A significant mechanism is the ability to prevent the formation of biofilms, which are structured communities of microbes that are notoriously resistant to antimicrobial agents. bohrium.comnih.gov This can involve interference with quorum sensing and other signaling pathways. bohrium.com | - Inhibition of biofilm formation in S. aureus, S. mutans- Disruption of pre-formed biofilms | Emodin, Alizarin (B75676), Rhein, Anthraquinone-2-carboxylic acid bohrium.comnih.gov |

| Generation of Reactive Oxygen Species (ROS) | Through redox cycling, some anthraquinones can generate ROS, which causes oxidative stress and damages essential cellular components like DNA, proteins, and lipids. researchgate.net | - Oxidative damage to DNA, proteins, and cell membranes | General quinones researchgate.net |

| Other Mechanisms | Additional reported mechanisms include the inhibition of endotoxins and the blockage of energy metabolism. nih.govrsc.org Some anthraquinones, like purpurin, can also reduce the activity of efflux pumps, which microbes use to expel antimicrobial compounds. bohrium.com | - Endotoxin inhibition- Blockage of energy metabolism- Reduction of efflux pump activity | Purpurin bohrium.comnih.gov |

The rigid, planar structure of the anthraquinone core is considered necessary for its antibacterial activity. nih.gov The type and placement of functional groups on this core structure significantly modulate the potency and spectrum of antimicrobial effects. For instance, the presence of polar substituents can enhance antibacterial activity. rsc.org Emodin, a well-studied natural anthraquinone, has demonstrated broad-spectrum antibacterial effects by interfering with biofilms and inhibiting the synthesis of DNA and proteins. nih.gov Similarly, aloe-emodin has been noted for its ability to disrupt bacterial membranes. researchgate.net In the context of antifungal activity, emodin has been shown to inhibit (1,3)-β-D-glucan synthase in Candida albicans, an enzyme crucial for cell wall synthesis. bohrium.com

These varied mechanisms highlight the potential of the anthraquinone scaffold as a source for antimicrobial compounds. The ability to target multiple cellular pathways may also reduce the likelihood of developing microbial resistance. researchgate.net

Environmental Chemistry and Atmospheric Behavior of 1,2 Dimethylanthraquinone

Occurrence and Distribution in Atmospheric Environments

Direct atmospheric measurements of 1,2-Dimethylanthraquinone are scarce in scientific literature. However, studies on related compounds, such as other dimethylanthraquinone isomers and alkylated PAHs, provide insight into its likely presence and distribution.

Research conducted at a trafficked roadside has reported the measurement of various quinones, including 2,3-dimethylanthraquinone (B181617), in both vapor and particulate phases. researchgate.net This suggests that methylated anthraquinones are present in urban atmospheres, likely originating from combustion sources. A 2022 study in Toronto, Canada, found a significant presence of alkylated PAHs in the urban environment, with toxic equivalency concentrations being notably higher than in semi-urban areas. acs.org This highlights that urban and industrial areas are primary locations for the emission and concentration of such compounds. acs.org

Oxygenated PAHs, the class to which this compound belongs, are introduced into the atmosphere through two main pathways: direct emission from incomplete combustion processes and secondary formation from the atmospheric oxidation of parent PAHs. copernicus.org For instance, global atmospheric models suggest that the largest sources for the parent compound, anthraquinone (B42736), are residential combustion and the secondary formation from the oxidation of anthracene (B1667546). nih.gov Given these pathways, this compound is expected to be found in atmospheric samples, particularly in areas impacted by residential wood burning, industrial activities, and vehicular traffic. nih.govwikipedia.org

Atmospheric Transformation and Degradation Pathways

Once in the atmosphere, this compound is subject to various transformation and degradation processes. These pathways determine its atmospheric lifetime and the formation of secondary pollutants.

The primary chemical loss process for many organic compounds in the troposphere is reaction with atmospheric oxidants, principally the hydroxyl (OH) radical during the day and the nitrate (B79036) (NO₃) radical at night.

Table 6.1: Estimated Atmospheric Reaction Rate Constant for a Dimethylanthraquinone Isomer

| Compound | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|

Source: EPI Suite™ thegoodscentscompany.com

Vapor/Particle Phase Partitioning of Alkylated Quinones in Air

The phase distribution of a semi-volatile organic compound (SVOC) like this compound between the gas and particulate phases is a critical parameter governing its atmospheric fate. This partitioning influences its transport, deposition, and reactivity. researchgate.net The distribution is primarily controlled by the compound's vapor pressure, the ambient temperature, and the concentration and composition of atmospheric particulate matter. researchgate.netpjoes.com

Generally, lower molecular weight PAHs and their derivatives tend to exist predominantly in the gas phase, while higher molecular weight compounds are more likely to be adsorbed onto particles. pjoes.comnih.gov A study measuring quinones in the atmosphere found that those with a molecular mass of less than 208 g/mol were mainly in the vapor phase. copernicus.org this compound has a molecular weight of 236.27 g/mol , suggesting it may have a greater tendency to associate with the particulate phase compared to lighter quinones. lgcstandards.com

The partitioning of oxygenated PAHs is also temperature-dependent, with a shift towards the gas phase observed in summer compared to winter. nih.govacs.org For example, many nitrated PAHs are found associated with the particulate phase in winter but are mostly gaseous in summer. acs.org The specific partitioning coefficient for this compound is not documented, and its vapor pressure is often not reported in safety data sheets, making precise predictions difficult. lgcstandards.comlgcstandards.com However, based on the behavior of other OPAHs, it is expected to be distributed between both phases, with the equilibrium shifting in response to environmental conditions. nih.govmdpi.com

Table 6.2: General Principles of Vapor/Particle Partitioning for OPAHs

| Factor | Influence on Partitioning |

|---|---|

| Increasing Temperature | Shifts equilibrium toward the gas phase |

| Decreasing Temperature | Shifts equilibrium toward the particle phase |

| Increasing Molecular Weight | Favors partitioning to the particle phase |

| Decreasing Vapor Pressure | Favors partitioning to the particle phase |

Long-Range Transport and Source Apportionment Studies

The atmospheric persistence and partitioning behavior of this compound determine its potential for long-range transport. envirocomp.com Compounds that are semi-volatile and relatively resistant to degradation can travel significant distances from their sources. unifr.chusrtk.org The "grasshopper effect," involving cycles of deposition and re-volatilization, can facilitate the transport of SVOCs to remote regions like the Arctic. usrtk.orgcopernicus.org

While specific long-range transport studies for this compound are lacking, research on its parent compound, anthraquinone, has shown that atmospheric deposition can be a significant source of contamination in areas far from primary emissions, implying atmospheric transport. nih.gov The presence of PAHs and their derivatives in remote locations is well-documented and is attributed to their ability to be transported over long distances while associated with fine particulate matter. envirocomp.comnih.gov

Source apportionment studies aim to identify the origins of atmospheric pollutants. For PAHs and OPAHs, sources are broadly categorized as pyrogenic (from combustion) and petrogenic (from unburned petroleum). rsyn.orgrsyn.fyi Key sources include:

Residential Combustion: Burning of wood and other biofuels is a major global source of PAHs. wikipedia.org

Industrial Processes: Activities like coke production, coal gasification, and waste incineration release significant amounts of PAHs and their derivatives. nih.gov

Vehicular Emissions: Exhaust from gasoline and diesel engines is a major contributor in urban areas. wikipedia.org

Secondary Formation: As mentioned, the atmospheric oxidation of parent PAHs is a significant secondary source of OPAHs. copernicus.org

Specific source apportionment for this compound has not been performed, but its presence is likely linked to these well-established sources of related compounds.

Applications in Advanced Materials and Chemical Technologies Non Clinical

Integration into Polymeric Systems

The incorporation of dimethylanthraquinone units into polymer backbones imparts specific electrochemical and physical properties to the resulting materials. Synthetic strategies are designed to control the architecture and molecular weight of these polymers, thereby tuning their performance in various technological applications.

The synthesis of copolymers featuring dimethylanthraquinone units can be achieved through several methodologies, including direct catalytic reactions and multi-step polymerization processes. One notable approach involves the ruthenium-catalyzed reaction of dimethylanthraquinones with divinyl compounds to form copolymers. For instance, copoly(dimethylanthraquinonylene/3,3,5,5-tetramethyl-4-oxa-3,5-disila-1,7-heptanylenes) have been prepared via a direct Ru-catalyzed reaction between various dimethylanthraquinone isomers and 1,3-divinyltetramethyldisiloxane. arabjchem.org

An alternative, two-step process has been shown to yield copolymers with significantly higher molecular weights and improved thermal properties. arabjchem.org This method involves first reacting the dimethylanthraquinone with vinylpentamethyldisiloxane (B72515) to create a monomer, which is then purified. Subsequently, this monomer undergoes acid-catalyzed siloxane equilibration polymerization. The removal of byproducts, such as hexamethyldisiloxane, drives the reaction toward the formation of high molecular weight copolymers. arabjchem.org This two-step approach allows for greater control over the polymerization process, resulting in materials with enhanced thermal stability and higher glass transition temperatures (Tg's) compared to those synthesized by the direct method. arabjchem.org

| Parameter | Direct Ru-Catalyzed Reaction | Two-Step Siloxane Equilibration Polymerization |

|---|---|---|

| Description | One-step reaction of dimethylanthraquinone with a divinyl compound catalyzed by Ruthenium. | Two-step process involving initial monomer synthesis followed by acid-catalyzed polymerization. |

| Molecular Weight (Mn) | Lower (e.g., Mn of 5740 reported for a similar system). | Significantly higher (two to three times greater than direct method). |

| Process Control | Requires a strict 1:1 stoichiometric ratio and near-quantitative yield for high molecular weight. | Allows for monomer purification and driving the reaction to completion by removing byproducts. |

| Polymer Properties | Lower Tg's and thermal stability. | Higher Tg's and improved thermal stability. |

Mechanophores are molecular units that are specifically designed to undergo a chemical transformation in response to an external mechanical force. hepvs.ch This property allows for the creation of "smart" materials that can, for example, change color, fluoresce, or self-heal when stretched or damaged. hepvs.ch The activation of mechanophores is typically achieved by incorporating them into a polymer network; macroscopic deformation of the material stretches the polymer chains, which in turn applies force to the mechanophore and triggers its specific chemical reaction.

A prominent class of mechanophores is based on anthracene (B1667546), particularly Diels-Alder adducts of anthracene and maleimide. rsc.orgacs.org When mechanical force is applied to a polymer containing these adducts, it induces a retro-Diels-Alder reaction. rsc.orgacs.org This reaction cleaves the adduct and releases the fluorescent anthracene derivative, providing a tangible optical signal (fluorescence) that can be used for damage sensing in polymer materials. rsc.org

While anthracene derivatives have been successfully employed as mechanophores, the specific application of 1,2-dimethylanthraquinone in this context is not well-documented in current scientific literature. The research has primarily focused on anthracene-maleimide adducts and other structures capable of undergoing force-induced cyclo-elimination reactions. rsc.org

Functional Materials Development Based on Anthraquinone (B42736) Scaffolds (e.g., redox-active polymers)

The inherent redox activity of the anthraquinone core makes it an excellent building block for functional materials, especially redox-active polymers for energy storage applications. hepvs.ch By incorporating the anthraquinone scaffold into polymer backbones, researchers can create materials that are insoluble in battery electrolytes, which helps prevent the capacity fade associated with the dissolution of small-molecule redox species. arabjchem.orgnih.gov These polymers serve as robust electrode materials in devices like lithium-ion batteries and aqueous organic hybrid flow batteries. acs.orguni.lu

The electrochemical properties of these polymers can be finely tuned. For example, modifying the carbonyl groups of the anthraquinone unit can create new oxidizable or reducible moieties, altering the redox potential of the material. hepvs.ch Porous organic polymers (POPs) based on anthraquinone are particularly promising. arabjchem.orgnih.gov Their high surface area and stable, rigid structures enhance the accessibility of the redox-active sites and improve the cycling stability of electrochemical devices. arabjchem.org Different synthetic strategies, such as Sonogashira–Hagihara coupling or Yamamoto polymerization, are used to create these advanced polymer networks. acs.orgnih.gov

| Polymer Type | Key Features | Potential Application | Reference |

|---|---|---|---|

| π-Conjugated Microporous Polymers (CMPs) | High surface area, extended π-conjugation, insoluble in electrolytes. | Organic cathodes for Lithium-ion batteries (LIBs). | acs.org |

| Poly(1,4-anthraquinone) (P14AQ) | Shows excellent electrochemical properties and reversible insertion of Mg2+ ions. | Electrodes for multivalent metal batteries (e.g., Magnesium-ion). | nih.gov |

| Isomeric Porous Polymers with Triazine | Structure and location of anthraquinone units impact redox potentials and ion insertion behavior. | Cathode materials for aqueous Zinc-ion batteries (ZIBs). | nih.gov |

| Donor-Acceptor Conjugated Polymers | Combines electron-rich (donor) and electron-deficient (acceptor, e.g., anthraquinone) units to tune electronic properties. | Photocatalysis. | hepvs.ch |

Role in Dye Chemistry and Pigments (Academic Aspects of Coloration)

Anthraquinone derivatives are a cornerstone of synthetic dye chemistry, valued for their brilliant colors and exceptional lightfastness. While anthraquinone itself is colorless, the introduction of electron-donating substituents, such as amino or hydroxyl groups, at specific positions on the aromatic core leads to the absorption of light in the visible spectrum, resulting in vibrant colors ranging from red to blue.

From an academic perspective, the synthesis of most anthraquinone dyes begins with the functionalization of the basic anthraquinone structure, typically through sulfonation or nitration. These initial substituents can then be replaced by various auxochromes (color-enhancing groups) like amino, alkylamino, or hydroxy groups to produce a wide array of dyes with different hues and properties.

Anthraquinone-based colorants are categorized into several classes depending on their structure and application method:

Acid Dyes: Contain sulfonic acid groups, making them water-soluble and suitable for dyeing protein fibers like wool and silk.

Disperse Dyes: Lack water-solubilizing groups and are used for hydrophobic fibers such as polyester. They are applied from a fine aqueous dispersion.

Vat Dyes: Are insoluble in water but are converted to a soluble "leuco" form by a reducing agent. The fiber is immersed in this solution, and the dye is then oxidized back to its insoluble, colored form, trapping it within the fiber. This process results in excellent wash fastness.

Pigments: Many anthraquinone structures, particularly those with limited solubility in organic media, can be used as pigments. These are employed in applications where high colorfastness is paramount.

The specific arrangement of substituents on the anthraquinone scaffold dictates the final color and properties of the dye, making this class of compounds a rich subject for study in color chemistry.

| Dye Class | Key Structural Feature | Solubility | Typical Application | Key Property |

|---|---|---|---|---|

| Acid Dyes | Presence of sulfonic acid (-SO₃H) groups. | Water-soluble. | Wool, silk, nylon. | Good affinity for protein fibers. |

| Disperse Dyes | Absence of water-solubilizing groups. | Insoluble in water; applied as a dispersion. | Polyester, acetate (B1210297) rayon. | Adsorbed by hydrophobic fibers. |

| Vat Dyes | Insoluble pigment form, reducible to a soluble leuco form. | Insoluble (pigment), Soluble (leuco form). | Cotton and other cellulosic fibers. | Exceptional fastness to light and washing. |

| Pigments | High purity, specific crystal structure and particle size. | Limited solubility in organic substances. | Paints, inks, plastics. | Exceptional colorfastness. |

Future Research Trajectories and Emerging Opportunities in 1,2 Dimethylanthraquinone Chemistry

Development of Sustainable Synthetic Methodologies

Traditional syntheses of anthraquinone (B42736) derivatives often rely on harsh conditions, such as using fuming sulfuric acid or metal chlorides, which are environmentally taxing. tandfonline.comtandfonline.com The development of green synthetic routes is a critical goal for modern chemistry. Future research on 1,2-Dimethylanthraquinone should prioritize the adoption and optimization of sustainable methodologies.